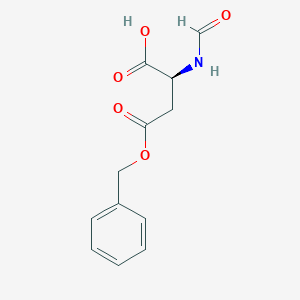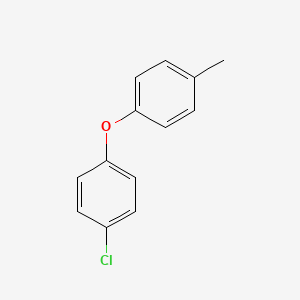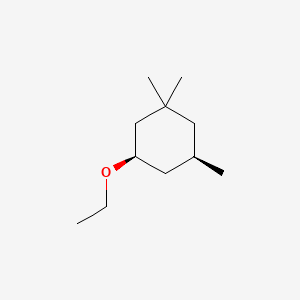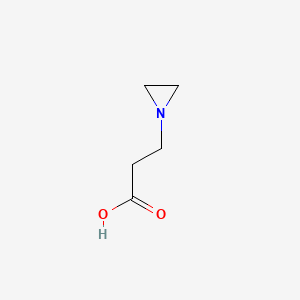
For-Asp(OBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
For-Asp(OBzl)-OH, also known as N-Formyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the formation of peptide bonds. The presence of the benzyl ester group provides stability and prevents unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of For-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with a formyl group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
For-Asp(OBzl)-OH can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The benzyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other protecting groups, such as tert-butoxycarbonyl (Boc), under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in methanol.
Major Products Formed
Oxidation: N-Formyl-L-aspartic acid.
Reduction: N-Formyl-L-aspartic acid β-benzyl alcohol.
Substitution: N-Boc-L-aspartic acid β-benzyl ester.
Applications De Recherche Scientifique
For-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of For-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The formyl group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. This allows for the selective formation of peptide bonds without interference from other functional groups. The molecular targets and pathways involved include the activation of the carboxyl group by dehydrating agents and the nucleophilic attack by the amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-aspartic acid β-benzyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of a formyl group.
N-Fmoc-L-aspartic acid β-benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Ac-L-aspartic acid β-benzyl ester: Uses an acetyl (Ac) group for protection.
Uniqueness
For-Asp(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and prevent side reactions during peptide synthesis. The formyl group is easily removable under mild acidic conditions, making it a versatile choice for various synthetic applications.
Propriétés
Numéro CAS |
5513-72-4 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
(2S)-2-formamido-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-8-13-10(12(16)17)6-11(15)18-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)(H,16,17)/t10-/m0/s1 |
Clé InChI |
ZPCUHIBUEFGPCP-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC=O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)



![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
